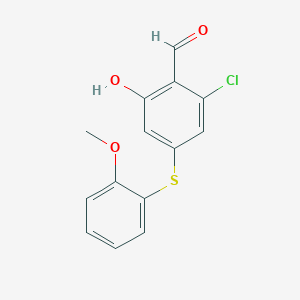
2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde
Vue d'ensemble
Description
“2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde” is a compound with the molecular formula C14H11ClO3S . It has a molecular weight of 294.76 . This compound is also known as CMPTA. It is a white to light yellow powder and is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11ClO3S/c1-18-13-4-2-3-5-14 (13)19-9-6-11 (15)10 (8-16)12 (17)7-9/h2-8,17H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a white to light yellow powder. It has a molecular weight of 294.76 and a molecular formula of C14H11ClO3S . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Optical Properties
The compound 2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde, while not directly mentioned, is structurally related to various substituted benzaldehydes studied for their potential in synthesizing metal complexes with unique optical properties. For instance, substituted benzaldehydes have been used to synthesize aluminum and zinc complexes that exhibit improved thermal stability and processability compared to reference complexes. These synthesized complexes show promising applications in emitting blue-green light, making them potential candidates for optical devices (Barberis & Mikroyannidis, 2006).
Nonlinear Optical Properties and Spectroscopic Studies
Another relevant study involves the synthesis and characterization of a compound similar in structure to this compound. This compound demonstrated significant nonlinear optical properties, highlighting its potential application in the field of photonics and optoelectronics. The study provides insights into the molecular structure and optical mechanisms, suggesting that such compounds can be explored for their nonlinear optical capabilities (Ünver, Karakas, & Elmali, 2004).
Chemical Synthesis and Characterization
Compounds with structural similarities to this compound have been synthesized and characterized through various techniques including X-ray analysis, spectroscopies (IR, NMR, UV–Visible), and elemental analysis. These studies not only contribute to the chemical understanding of such compounds but also pave the way for their application in the development of new materials with potential industrial applications (Özay et al., 2013).
Potential Applications in Organic Synthesis
The structural framework of this compound suggests its utility in organic synthesis. Similar compounds have been used as intermediates in the synthesis of complex organic molecules, demonstrating the versatility of such benzaldehyde derivatives in contributing to the synthesis of pharmacologically active compounds or novel materials (Banerjee, Poon, & Bedoya, 2013).
Safety and Hazards
This compound has been assigned the hazard statements H302, H315, and H319 . This means it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). The precautionary statements P305+P351+P338 have been assigned, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
2-chloro-6-hydroxy-4-(2-methoxyphenyl)sulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3S/c1-18-13-4-2-3-5-14(13)19-9-6-11(15)10(8-16)12(17)7-9/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNCUNDVFQRSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SC2=CC(=C(C(=C2)Cl)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



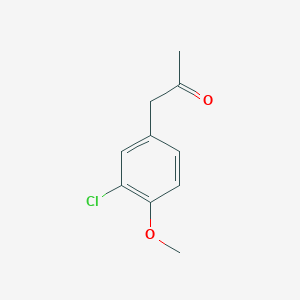

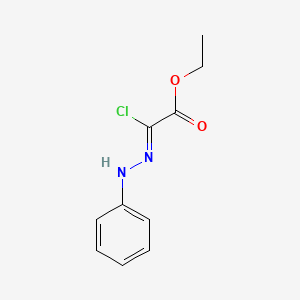
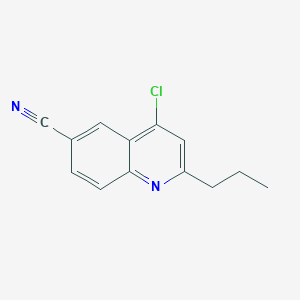
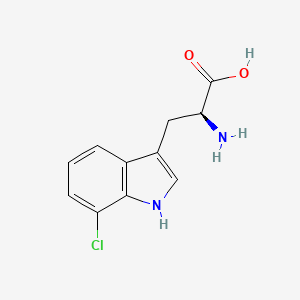





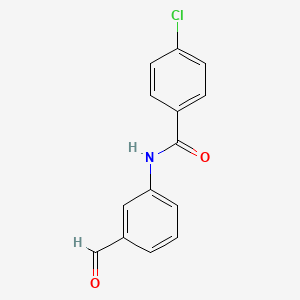
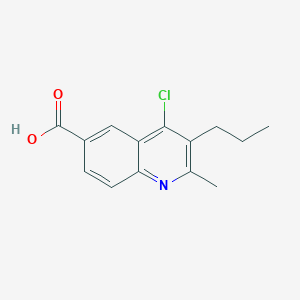

![6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3024647.png)